molecular formula C18H20O5 B4825551 ethyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate

ethyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate

Cat. No.: B4825551
M. Wt: 316.3 g/mol
InChI Key: PQQNMUAXHZRDIC-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-(2-methoxyphenoxy)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-hydroxybenzoate is then subjected to an etherification reaction with 2-(2-methoxyphenoxy)ethanol under basic conditions, using reagents such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 4-[2-(2-methoxyphenoxy)ethoxy]benzoic acid.

    Reduction: Formation of 4-[2-(2-methoxyphenoxy)ethoxy]benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Ethyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[2-(2-methylphenoxy)ethoxy]benzoate: Similar structure but with a methyl group instead of a methoxy group.

    Ethyl 4-[2-(2-ethoxyphenoxy)ethoxy]benzoate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in this compound can influence its chemical reactivity and biological activity, making it distinct from its analogs. This uniqueness can be leveraged in various applications, such as the development of new materials or pharmaceuticals.

Properties

IUPAC Name

ethyl 4-[2-(2-methoxyphenoxy)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-3-21-18(19)14-8-10-15(11-9-14)22-12-13-23-17-7-5-4-6-16(17)20-2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQNMUAXHZRDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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